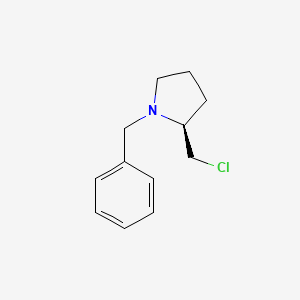

(S)-1-Benzyl-2-chloromethyl-pyrrolidine

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry

Substituted chiral pyrrolidines are one of the most prevalent heterocyclic structural motifs found in a vast array of biologically active natural products and synthetic compounds. unibo.it Their rigid, five-membered ring structure provides a well-defined three-dimensional framework, which is crucial for achieving high levels of stereocontrol in chemical reactions. This structural feature makes them highly desirable for several reasons:

Prevalence in Bioactive Molecules: The pyrrolidine nucleus is a core component of numerous alkaloids and pharmacologically important agents. researchgate.net Its presence in many FDA-approved drugs underscores its importance in medicinal chemistry.

Role in Organocatalysis: Since the turn of the 21st century, chiral pyrrolidines, particularly those derived from the amino acid L-proline, have become central to the field of organocatalysis. unibo.it These small organic molecules can catalyze a wide range of chemical transformations enantioselectively, offering a more environmentally friendly alternative to traditional metal-based catalysts. unibo.it

Versatile Synthetic Intermediates: The pyrrolidine scaffold serves as a crucial building block in the synthesis of complex molecular architectures. unibo.it Chemists utilize these chiral templates to construct larger, more intricate molecules with precise stereochemistry. researchgate.net

The utility of the pyrrolidine scaffold lies in its stereochemical stability and the potential for functionalization at various positions on the ring, allowing for the fine-tuning of its steric and electronic properties to suit specific synthetic challenges. nih.gov

Overview of (S)-1-Benzyl-2-chloromethyl-pyrrolidine as a Key Chiral Building Block

This compound is a synthetic derivative of (S)-prolinol, which is itself readily prepared by the reduction of the naturally occurring amino acid L-proline. mdpi.com This compound has emerged as a particularly valuable chiral building block due to the combination of its key structural features:

The (S)-Stereocenter: The fixed stereochemistry at the C2 position of the pyrrolidine ring is the primary source of chirality, enabling its use in the asymmetric synthesis of other molecules.

The N-Benzyl Group: The benzyl (B1604629) group serves as a common protecting group for the nitrogen atom, which can be readily removed in later synthetic steps if required. It also adds steric bulk, which can influence the stereochemical outcome of reactions.

The Chloromethyl Group: This functional group is a reactive electrophilic site. The chlorine atom is a good leaving group, making the compound an excellent precursor for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of other functional groups.

A significant application of this building block is in the enantioselective synthesis of more complex heterocyclic systems. For instance, 2-(halomethyl)pyrrolidines can undergo a ring expansion reaction via an aziridinium (B1262131) intermediate to form 3-substituted piperidines, another important class of nitrogen-containing heterocycles. researchgate.net This transformation highlights the utility of this compound in creating structural diversity from a common chiral precursor.

Historical Context and Evolution of its Synthetic Utility

The synthetic importance of chiral pyrrolidines can be traced back to the early 1970s with the discovery of the Hajos–Parrish–Eder–Sauer–Wiechert reaction, an intramolecular aldol (B89426) reaction catalyzed by proline. unibo.it However, the full potential of pyrrolidine-based organocatalysis remained largely untapped until 2000. In that year, seminal reports by Benjamin List, Carlos F. Barbas III, and David MacMillan demonstrated that L-proline and other chiral amines could effectively catalyze intermolecular asymmetric reactions, such as aldol and Diels-Alder reactions. unibo.it

This breakthrough ignited the "golden age of organocatalysis" and spurred intense research into developing more sophisticated and efficient pyrrolidine-based catalysts. unibo.it Scientists began to modify the basic proline structure to enhance catalytic activity and selectivity. This led to the development of derivatives like (S)-prolinol and its ethers and amides. The structures of these organocatalysts were extensively modified to optimize their efficiency and adapt them for use with increasingly complex substrates. nih.gov

This compound represents a key step in this evolution. It is not typically used as a catalyst itself, but rather as a versatile intermediate to build more complex chiral ligands, catalysts, and target molecules. Its development is a direct consequence of the foundational work on proline catalysis and the subsequent drive to create a toolbox of reliable chiral building blocks for asymmetric synthesis.

Detailed Research Findings

The utility of chiral pyrrolidine scaffolds, exemplified by derivatives of this compound, is evident in their application across various asymmetric transformations. The table below summarizes key reactions where these structures play a critical role as organocatalysts.

| Reaction Type | Catalyst Type | Typical Substrates | Stereoselectivity Outcome |

| Aldol Reaction | Proline, Prolinamides, Diarylprolinol Silyl Ethers | Ketones, Aldehydes | High enantioselectivity (ee) and diastereoselectivity (dr) |

| Michael Addition | Prolinamides, Diarylprolinol Silyl Ethers | Aldehydes, Ketones, Nitroolefins | Good to excellent ee and dr |

| Mannich Reaction | Proline and its derivatives | Aldehydes, Imines, Ketones | High enantioselectivity |

| Diels-Alder Reaction | Imidazolidinones (derived from amino acids) | Dienes, Dienophiles | Excellent enantioselectivity |

These organocatalytic strategies have significantly enriched the synthetic chemistry of chiral pyrrolidines, providing efficient pathways to construct polysubstituted pyrrolidine rings with excellent stereocontrol. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-benzyl-2-(chloromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLRSEZDDYKFTJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 Benzyl 2 Chloromethyl Pyrrolidine

Asymmetric Synthesis Routes

Asymmetric synthesis aims to create the chiral pyrrolidine (B122466) structure from achiral or prochiral starting materials, using a chiral catalyst or auxiliary to control the stereochemical outcome. This approach offers flexibility but is often more complex than chiral pool methods. nih.gov

Direct enantioselective chlorination to form the 2-chloromethyl-pyrrolidine moiety is a challenging but modern synthetic goal. Research into related areas shows the potential of such strategies. For example, a photoinduced chloroamination cyclization of allenes bearing a sulfonamide group has been developed using N-chlorosuccinimide (NCS) as the chlorine source. nih.gov This method generates 2-(1-chlorovinyl)pyrrolidines through a radical cyclization mechanism where the stereochemistry is controlled. nih.gov While this specific reaction yields a chlorovinyl group rather than a chloromethyl group, it illustrates the principle of incorporating a chlorine atom during an enantioselective ring-forming process.

Chiral Auxiliary-Mediated Pyrrolidine Formation

Chiral auxiliary-mediated synthesis is a powerful strategy for inducing stereoselectivity in the formation of pyrrolidine rings. This method involves the temporary incorporation of a chiral molecule—the auxiliary—which directs the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved from the molecule.

One notable application involves the use of glycosyl donors modified at the C-2 position with a (S)-(phenylthiomethyl)benzyl chiral auxiliary. nih.gov This approach has been successfully employed in the solid-supported synthesis of complex oligosaccharides, ensuring the stereoselective formation of demanding 1,2-cis glycosidic linkages. nih.gov Although applied to glycosylation, the principle demonstrates how a benzyl-containing chiral auxiliary can effectively control stereochemistry. The auxiliary, after guiding the reaction, can be removed under specific conditions, such as using boron trifluoride etherate (BF₃˙Et₂O) and acetic anhydride (B1165640). nih.gov

Another approach involves the synthesis and application of novel pyrrolidine-based chiral auxiliaries themselves. For instance, (S)-N-(2-benzoyl-phenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide has been synthesized and used to create nickel(II) complexes for the asymmetric synthesis of amino acids. The synthesis of this auxiliary was achieved through the condensation of p-benzyloxybenzylproline with 2-aminobenzophenone. Such strategies highlight the versatility of pyrrolidine scaffolds in asymmetric transformations.

Table 1: Examples of Chiral Auxiliary-Mediated Reactions

| Reaction Type | Chiral Auxiliary | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| Solid-Phase Oligosaccharide Synthesis | (S)-(phenylthiomethyl)benzyl group at C-2 | TMSOTf or TfOH | Stereoselective formation of 1,2-cis glycosidic linkages. | nih.gov |

| Auxiliary Synthesis | (S)-proline derivative | PCl₅, 2-aminobenzophenone | Formation of (S)-N-(2-benzoyl-phenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide. |

Asymmetric Catalytic Approaches to Pyrrolidine Ring Construction

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries for constructing chiral pyrrolidines. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Both transition metal catalysis and organocatalysis have been extensively developed for the asymmetric synthesis of the pyrrolidine framework. mdpi.comresearchgate.netnih.gov The catalytic asymmetric [3+2] cycloaddition of azomethine ylides, for example, is a robust method for accessing structurally diverse pyrrolidine derivatives. rsc.orgacs.org

Transition Metal-Catalyzed Cyclizations

Transition metals such as palladium, rhodium, copper, and gold are widely used to catalyze cyclization reactions that form the pyrrolidine ring with high stereocontrol. acs.org These reactions often involve the formation of carbon-carbon or carbon-nitrogen bonds via mechanisms like intramolecular hydroamination, C-H activation, or cycloaddition.

Rhodium(II) catalysts have been employed in consecutive C-H insertion reactions of donor-acceptor diazo precursors to yield C₂-symmetrical pyrrolidines with excellent enantio- and diastereocontrol. acs.org Similarly, rhodium complexes can catalyze the cyclization of unsaturated amines to produce pyrrolidines. acs.org Palladium-catalyzed reactions are also prevalent, enabling the intramolecular amination of C(sp³)–H and C(sp²)–H bonds to afford pyrrolidines under relatively mild conditions. acs.orgacs.org

Copper-catalyzed methods have proven effective for the diastereoselective synthesis of disubstituted pyrrolidines through the intramolecular aminooxygenation of alkenes. nih.gov For instance, α-substituted 4-pentenyl sulfonamides cyclize to yield 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1) and in excellent yields (76–97%). nih.gov

Table 2: Selected Transition Metal-Catalyzed Pyrrolidine Syntheses

| Metal Catalyst | Reaction Type | Substrate Example | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Rhodium(II) | C-H Insertion | Donor-acceptor diazo precursors | High enantio- and diastereocontrol | acs.org |

| Palladium | Intramolecular C-H Amination | Picolinamide (PA) protected amines | Predictable selectivity, low catalyst loading | acs.org |

| Copper(II) | Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | dr >20:1 (cis), 76-97% yield | nih.gov |

| Iridium | Borrowing Hydrogen Annulation | Racemic diols and primary amines | High yields and enantioselectivity | organic-chemistry.org |

Organocatalytic Dynamic Kinetic Resolutions

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic starting material into a single, highly enantioenriched product in theoretically 100% yield. This process combines the kinetic resolution of the racemic mixture with in-situ racemization of the slower-reacting enantiomer. In the context of pyrrolidine synthesis, organocatalysts are often employed to achieve this transformation.

A notable example is the dynamic kinetic asymmetric transformation (DyKAT) used to prepare 2,5-cis-disubstituted pyrrolidines from racemic donor-acceptor cyclopropanes and aldimines. acs.orgcapes.gov.br This reaction provides access to highly functionalized pyrrolidines with excellent stereocontrol. Another study detailed the dynamic kinetic resolution of a racemic disubstituted pyrrolidine within an enantioselective Morita–Baylis–Hillman cyclization, although challenges with yield were noted. rsc.org Significant racemization of the pyrrolidine was observed above -30 °C, which is a prerequisite for a successful DKR. rsc.org The use of chiral diamine ligands in conjunction with organolithium species has also enabled the DKR of N-Boc-pyrrolidine derivatives. rsc.org

Intramolecular Amination and Cycloaddition Reactions

Intramolecular reactions are highly effective for constructing cyclic systems like pyrrolidines as they are entropically favored. Key strategies include the direct amination of C-H bonds and cycloaddition reactions.

Intramolecular Amination: This approach involves the formation of a nitrogen-carbon bond to close the ring. Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds at the γ-position of an amine substrate is a direct route to the pyrrolidine core. acs.org More recently, biocatalytic approaches using engineered cytochrome P450 enzymes (P411 variants) have enabled the intramolecular amination of organic azides to form chiral pyrrolidines. acs.orgnih.gov These enzymatic reactions proceed via nitrene insertion into C(sp³)-H bonds, offering good enantioselectivity and catalytic efficiency. acs.orgnih.gov

Cycloaddition Reactions: The [3+2] cycloaddition is one of the most powerful methods for synthesizing five-membered rings. In pyrrolidine synthesis, this typically involves the reaction of an azomethine ylide (a three-atom component) with an alkene (a two-atom component). rsc.orgmdpi.com These reactions can be catalyzed by various transition metals or organocatalysts to achieve high stereoselectivity. acs.org For example, silver-catalyzed asymmetric [3+2] cycloadditions between glycine (B1666218) imino esters and α-alkylidene succinimides produce complex spirocyclic pyrrolidines with high diastereo- and enantioselectivity. acs.org Glycine itself can serve as a versatile starting material in decarboxylative [3+2] cycloadditions to build the pyrrolidine framework efficiently. mdpi.com

Synthetic Sequence Design and Strategic Bond Formations

The synthesis of a specific target like (S)-1-Benzyl-2-chloromethyl-pyrrolidine requires careful planning of the reaction sequence and strategic selection of bond-forming reactions to control stereochemistry and maximize yield.

Multi-Step Linear Synthesis Pathways

A multi-step linear synthesis involves a sequence of reactions performed one after another to build up the target molecule from simple precursors. syrris.jptruman.edu For a chiral target such as this compound, a common strategy is to start from a readily available chiral building block. (S)-Proline is an ideal starting material due to its inherent stereochemistry at the C-2 position.

A plausible linear sequence starting from (S)-proline could involve the following key steps:

Reduction of the Carboxylic Acid: The carboxylic acid group of (S)-proline can be reduced to a hydroxymethyl group to form (S)-prolinol. This is a standard transformation often achieved with reducing agents like lithium aluminum hydride (LiAlH₄).

N-Benzylation: The secondary amine of the pyrrolidine ring is then protected with a benzyl (B1604629) group. This is typically accomplished by reacting (S)-prolinol with benzyl bromide or benzyl chloride in the presence of a base. A related synthesis of N-Benzyl-2-pyrrolidone starts from 2-pyrrolidone and benzyl bromide. prepchem.com

Chlorination of the Hydroxyl Group: The final key step is the conversion of the primary alcohol in (S)-1-benzyl-2-(hydroxymethyl)pyrrolidine to the corresponding chloride. This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or Appel reaction conditions (PPh₃, CCl₄). A similar transformation is seen in the preparation of 1-benzyl-4-chloromethyl-pyrrolidin-2-one, a structurally related compound. prepchem.com

This linear approach ensures that the stereochemistry from the starting material is retained throughout the synthesis, leading to the desired (S)-enantiomer of the final product. Each step in such a sequence must be optimized to ensure high yield and purity before proceeding to the next. truman.edu

Convergent Synthesis Strategies

Convergent synthesis strategies for this compound typically involve the early introduction of the chiral center, which is then carried through subsequent reaction steps. A common and efficient approach starts from the naturally occurring and readily available chiral amino acid, L-proline. nih.govresearchgate.net

The synthesis commences with the protection of the nitrogen atom of L-proline with a benzyl group. This is often followed by the reduction of the carboxylic acid functionality to a hydroxymethyl group, yielding the key intermediate, (S)-(-)-1-benzyl-2-pyrrolidinemethanol, also known as N-Benzyl-L-prolinol. This intermediate strategy is advantageous as it secures the desired (S)-stereoconfiguration at the C2 position of the pyrrolidine ring early in the synthetic sequence.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of various reaction parameters. The final chlorination step is particularly critical for achieving a high yield and purity of the desired product.

Solvent Selection and Reaction Medium Effects

The choice of solvent can significantly influence the outcome of the chlorination of N-Benzyl-L-prolinol. The reaction is often performed in aprotic solvents to avoid unwanted side reactions. The polarity of the solvent can affect the solubility of the starting material and reagents, as well as the stabilization of any charged intermediates.

| Solvent | Effect on Reaction |

| Dichloromethane (DCM) | A common choice due to its inertness and ability to dissolve both the substrate and many chlorinating agents. |

| Tetrahydrofuran (THF) | Another suitable aprotic solvent, though its coordinating ability might influence the reactivity of certain reagents. |

| Toluene (B28343) | A non-polar aprotic solvent that can be effective, particularly for reactions run at higher temperatures. |

This table is generated based on common practices in organic synthesis and the need for a non-reactive medium for such transformations.

Temperature, Pressure, and Concentration Optimization

Temperature is a critical parameter in the chlorination step. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts through decomposition or side reactions. The reaction is often carried out at reduced temperatures (e.g., 0 °C to room temperature) to maintain selectivity.

Pressure is generally not a significant variable in this liquid-phase reaction and is typically conducted at atmospheric pressure.

The concentration of the reactants can also play a role. Higher concentrations may lead to faster reaction rates but can also increase the likelihood of intermolecular side reactions. Dilute conditions are sometimes employed to favor the desired intramolecular transformation, although this can make the process less efficient in terms of reactor volume.

| Parameter | Optimized Condition | Rationale |

| Temperature | 0 °C to Room Temperature | Minimizes byproduct formation and preserves the integrity of the chiral center. |

| Pressure | Atmospheric | Standard and convenient for laboratory and industrial scale synthesis. |

| Concentration | Moderate | A balance between reaction rate and minimizing intermolecular side reactions. |

This table is based on general principles of reaction optimization for chlorination reactions of alcohols.

Reagent Stoichiometry and Catalyst Loading

The stoichiometry of the chlorinating agent is a crucial factor. A slight excess of the chlorinating agent is often used to ensure complete conversion of the starting alcohol. However, a large excess should be avoided as it can lead to the formation of impurities that are difficult to separate from the product.

In some chlorination reactions, a catalyst may be employed to facilitate the transformation. For instance, in reactions involving thionyl chloride, a catalytic amount of a tertiary amine like triethylamine (B128534) or pyridine (B92270) can be added to neutralize the HCl generated and to catalyze the reaction. The loading of the catalyst must be carefully optimized; too little may result in a sluggish reaction, while too much can lead to side reactions.

| Reagent/Catalyst | Stoichiometry/Loading | Impact on Yield |

| Chlorinating Agent (e.g., SOCl₂) | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion, maximizing the yield of the desired product. |

| Catalyst (e.g., Triethylamine) | 0.1 - 0.2 equivalents | Catalytic amounts can significantly increase the reaction rate without promoting significant side product formation. |

This table provides typical stoichiometric ratios and catalyst loadings used in similar chemical transformations to optimize yield and reaction efficiency.

Chemical Reactivity and Transformations of S 1 Benzyl 2 Chloromethyl Pyrrolidine

Reactions at the Chloromethyl Moiety

The C-Cl bond in the chloromethyl group is the primary site for reactions involving nucleophilic attack and elimination. This exocyclic carbon is susceptible to displacement by a wide array of nucleophiles.

Nucleophilic substitution at the chloromethyl group is a principal transformation for this compound. The reaction can theoretically proceed through either an Sₙ2 (bimolecular nucleophilic substitution) or an Sₙ1 (unimolecular nucleophilic substitution) mechanism, though the former is generally favored. masterorganicchemistry.com

The substrate features a primary alkyl chloride, a structure that strongly predisposes it to the Sₙ2 pathway due to minimal steric hindrance. masterorganicchemistry.com In an Sₙ2 reaction, a nucleophile attacks the carbon atom, and the chloride leaving group departs in a single, concerted step. masterorganicchemistry.com This mechanism involves a backside attack, which would typically lead to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

However, the adjacent benzyl (B1604629) group on the nitrogen can stabilize a potential carbocation intermediate through resonance, a key factor for the Sₙ1 pathway. stackexchange.comyoutube.com An Sₙ1 reaction involves a two-step process where the leaving group first departs to form a carbocation, which is then attacked by the nucleophile. masterorganicchemistry.com While less common for primary halides, the potential for carbocation stabilization means an Sₙ1 mechanism cannot be entirely ruled out, particularly with weak nucleophiles in polar protic solvents. stackexchange.comchemicalforums.com Therefore, the reaction conditions, especially the strength of the nucleophile, play a crucial role in determining the dominant mechanistic pathway. youtube.com

One of the most common applications of nucleophilic substitution on this substrate is the synthesis of ethers via the Williamson ether synthesis. libretexts.org This reaction involves the displacement of the chloride ion by an alkoxide or phenoxide nucleophile. The nucleophile is typically generated in situ by reacting an alcohol or a phenol (B47542) with a suitable base.

The general scheme for this transformation is as follows: (S)-1-Benzyl-2-chloromethyl-pyrrolidine + R-O⁻ → (S)-1-Benzyl-2-(alkoxymethyl)pyrrolidine + Cl⁻

This method is highly efficient for producing a diverse range of ethers. organic-chemistry.orgyoutube.com

Table 1: Examples of Ether Formation Reactions

| Nucleophile (Source) | Product |

|---|---|

| Sodium methoxide (B1231860) (CH₃ONa) | (S)-1-Benzyl-2-(methoxymethyl)pyrrolidine |

| Sodium ethoxide (C₂H₅ONa) | (S)-1-Benzyl-2-(ethoxymethyl)pyrrolidine |

| Sodium phenoxide (C₆H₅ONa) | (S)-1-Benzyl-2-(phenoxymethyl)pyrrolidine |

The chloromethyl group readily reacts with various nitrogen-based nucleophiles to yield a range of amine derivatives. Ammonia (B1221849), primary amines, and secondary amines can all serve as effective nucleophiles, displacing the chloride to form new C-N bonds. These reactions typically proceed via an Sₙ2 mechanism.

The reaction with ammonia produces the corresponding primary amine, while primary and secondary amines yield secondary and tertiary amines, respectively.

Table 2: Synthesis of Amine Derivatives

| Nucleophile | Product | Product Class |

|---|---|---|

| Ammonia (NH₃) | ((S)-1-Benzylpyrrolidin-2-yl)methanamine | Primary Amine |

| Methylamine (CH₃NH₂) | N-(((S)-1-Benzylpyrrolidin-2-yl)methyl)methanamine | Secondary Amine |

| Diethylamine ((C₂H₅)₂NH) | N-(((S)-1-Benzylpyrrolidin-2-yl)methyl)-N-ethylethanamine | Tertiary Amine |

In addition to substitution, this compound can undergo elimination reactions, primarily through an E2 (bimolecular elimination) mechanism. This pathway competes with Sₙ2 reactions and is favored by the use of strong, sterically hindered bases. youtube.com

In this reaction, the base abstracts a proton from the C2 carbon of the pyrrolidine (B122466) ring, while the chloride ion is simultaneously eliminated. This process results in the formation of a double bond, yielding an exocyclic enamine, (S)-1-Benzyl-2-methylenepyrrolidine.

The choice of base is critical in directing the reaction towards elimination over substitution. While a strong, non-bulky base like sodium hydroxide (B78521) would favor substitution, a bulky base such as potassium tert-butoxide is more likely to induce elimination.

Reactions with highly nucleophilic organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, provide an effective route for carbon-carbon bond formation. These reagents attack the electrophilic carbon of the chloromethyl group to displace the chloride and extend the carbon chain.

However, these reagents are also very strong bases. researchgate.net This basicity can lead to a competing E2 elimination reaction, as described previously. The product distribution between substitution and elimination depends on the specific organometallic reagent used, the substrate, and the reaction conditions. For instance, steric hindrance in the Grignard reagent can favor elimination over substitution. reddit.com

Table 3: Reactions with Organometallic Reagents

| Reagent | Potential Substitution Product (Sₙ2) | Potential Elimination Product (E2) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | (S)-1-Benzyl-2-ethylpyrrolidine | (S)-1-Benzyl-2-methylenepyrrolidine |

| Phenyllithium (C₆H₅Li) | (S)-1-Benzyl-2-(2-phenylethyl)pyrrolidine | (S)-1-Benzyl-2-methylenepyrrolidine |

Nucleophilic Substitution Reactions (SN1/SN2)

Reactions Involving the Pyrrolidine Nitrogen Atom

The pyrrolidine nitrogen is a tertiary amine, making it nucleophilic and basic. wikipedia.orgnih.gov While the bulky benzyl group offers some steric hindrance, the nitrogen's lone pair of electrons can still participate in several important reactions.

Key transformations involving the nitrogen atom include:

Quaternization: As a nucleophile, the tertiary amine can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge and adds another substituent to the nitrogen atom. chemicalbook.com this compound + CH₃I → (S)-1-Benzyl-2-(chloromethyl)-1-methylpyrrolidinium iodide

N-Oxide Formation: The nitrogen can be oxidized by reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.

Debenzylation: The N-benzyl group is a common protecting group for amines and can be removed under various conditions, most notably through catalytic hydrogenation (hydrogenolysis). youtube.com Using hydrogen gas and a palladium catalyst (Pd/C), the benzyl group is cleaved to yield toluene (B28343) and the secondary amine, (S)-2-chloromethyl-pyrrolidine. This deprotection step is crucial for further functionalization at the nitrogen atom.

Transformations at the Benzyl Substituent

The benzyl group attached to the pyrrolidine nitrogen is not merely a placeholder; it can participate in its own set of chemical reactions.

The carbon atom of the benzyl group directly attached to the benzene (B151609) ring is known as the benzylic position. This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize radical or cationic intermediates through resonance. youtube.com

Benzylic Oxidation: The benzylic C-H bonds can be oxidized to form carbonyl groups. nih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize a benzylic carbon all the way to a carboxylic acid, provided it has at least one benzylic hydrogen. masterorganicchemistry.com Milder or more selective reagents can be used to obtain aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org For instance, the use of catalysts like CrO₃ with periodic acid or systems like NaClO/TEMPO/Co(OAc)₂ can achieve benzylic oxidation to yield carbonyl compounds under milder conditions. organic-chemistry.org

Benzylic Halogenation: The benzylic position can be selectively halogenated, typically brominated, using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. masterorganicchemistry.comlibretexts.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.comlibretexts.org The stability of the intermediate benzylic radical makes this position highly susceptible to hydrogen abstraction by a bromine radical. youtube.com The resulting benzylic radical then reacts with Br₂ to form the product and regenerate the bromine radical, continuing the chain. libretexts.org

In multistep synthesis, the N-benzyl group often serves as a protecting group for the secondary amine of the parent pyrrolidine. Its removal, or deprotection, is a common and crucial step.

The most common method for N-benzyl deprotection is catalytic hydrogenolysis. commonorganicchemistry.comjk-sci.com This reaction involves treating the N-benzyl compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.comjk-sci.com The reaction cleaves the carbon-nitrogen bond, releasing the secondary amine and toluene as a byproduct. jk-sci.comorganic-chemistry.org Solvents like methanol, ethanol, or ethyl acetate (B1210297) are commonly used. commonorganicchemistry.com

Alternative methods for benzyl group cleavage have also been developed to accommodate substrates that are sensitive to hydrogenation conditions. These include:

Oxidative Deprotection: Strong oxidizing agents can cleave the benzyl group. organic-chemistry.org

Dissolving Metal Reduction: Systems like sodium in liquid ammonia can also effect debenzylation.

Transfer Hydrogenation: In place of H₂ gas, a hydrogen donor like ammonium formate (B1220265) or 1,4-cyclohexadiene (B1204751) can be used with a palladium catalyst. jk-sci.comorganic-chemistry.org

Acidic Cleavage: Strong acids can sometimes be used, although this method is less common for N-benzyl groups compared to benzyl ethers and is limited to acid-stable molecules. organic-chemistry.org

Chlorosulfonyl isocyanate–sodium hydroxide: This procedure provides a mild method for the deprotection of benzyl groups without affecting other sensitive functional groups. researchgate.net

Applications of S 1 Benzyl 2 Chloromethyl Pyrrolidine in Asymmetric Synthesis and Catalysis

As a Chiral Building Block for Complex Molecules

The inherent chirality and functional handles of (S)-1-benzyl-2-chloromethyl-pyrrolidine make it an excellent starting material for the synthesis of a wide array of complex molecular architectures. Its utility spans the creation of intricate heterocyclic systems, the assembly of stereodefined carbon frameworks, and as a precursor to the core structures of various natural products.

The pyrrolidine (B122466) ring is a prevalent motif in numerous biologically active compounds and natural products. mdpi.com this compound serves as a key starting material for the enantioselective synthesis of various substituted pyrrolidines and other N-heterocycles. nih.gov The chloromethyl group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities at the C2 position. This strategy has been successfully employed in the synthesis of pyrrolidine-based analogues of natural products and other pharmacologically relevant heterocyclic compounds. nih.govresearchgate.net

For instance, the reaction of this compound with different nucleophiles can lead to the formation of a variety of 2-substituted pyrrolidine derivatives. These derivatives can then be further elaborated into more complex heterocyclic systems.

| Nucleophile | Resulting 2-Substituted Pyrrolidine Derivative | Potential Application |

| Azide (B81097) | 2-(Azidomethyl)pyrrolidine | Precursor for amines, triazoles |

| Cyanide | 2-(Cyanomethyl)pyrrolidine | Precursor for carboxylic acids, amines |

| Thiolates | 2-(Thioalkylmethyl)pyrrolidine | Synthesis of sulfur-containing heterocycles |

| Amines | 2-(Aminomethyl)pyrrolidine | Precursor for diamines, amides |

This table illustrates the versatility of the chloromethyl group for introducing various functionalities.

The chiral nature of this compound allows for its use in diastereoselective reactions to construct acyclic and cyclic carbon skeletons with high stereocontrol. The pyrrolidine ring can act as a chiral auxiliary, directing the stereochemical outcome of reactions at adjacent positions. Following the desired transformations, the pyrrolidine auxiliary can often be cleaved or modified, leaving behind an enantiomerically enriched product. This approach is particularly useful in the synthesis of complex molecules where the precise arrangement of stereocenters is crucial for biological activity.

The structural motif of a substituted pyrrolidine is central to a vast number of natural products, including many alkaloids. mdpi.comnih.gov this compound provides a readily available chiral starting material for the synthesis of the core structures of these natural products. nih.gov By strategically manipulating the functional groups of the pyrrolidine ring and the C2 side chain, complex polycyclic skeletons found in nature can be assembled in a stereocontrolled manner. This approach has been instrumental in the total synthesis of several pyrrolidine-containing natural products and their analogues for biological evaluation.

Precursor for Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. nih.govnih.gov this compound has proven to be an invaluable precursor for the synthesis of a diverse range of chiral ligands. chemicalbook.commdpi.com The pyrrolidine scaffold provides a rigid and predictable framework for the spatial arrangement of coordinating atoms, which is essential for achieving high levels of enantioselectivity in catalytic reactions.

Chiral phosphine (B1218219) ligands are among the most widely used and effective ligands in asymmetric transition-metal catalysis. The chloromethyl group of this compound can be readily converted to a phosphinomethyl group through reaction with a suitable phosphide (B1233454) nucleophile. This allows for the synthesis of a variety of P,N-ligands where the nitrogen atom of the pyrrolidine ring and the phosphorus atom of the phosphine group can coordinate to a metal center. These ligands have been successfully applied in a range of asymmetric reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions.

Table of Representative Pyrrolidine-Based Phosphine Ligands:

| Ligand Structure | Common Name/Acronym | Application in Asymmetric Catalysis |

| (S)-1-Benzyl-2-(diphenylphosphinomethyl)pyrrolidine | (S)-Bn-PPM | Rh-catalyzed asymmetric hydrogenation |

| (S)-1-Benzyl-2-(dicyclohexylphosphinomethyl)pyrrolidine | (S)-Bn-Cy-PPM | Pd-catalyzed asymmetric allylic alkylation |

This table showcases examples of phosphine ligands derived from this compound.

The versatility of this compound extends to the synthesis of chiral diamine and amino alcohol ligands. The chloromethyl group can be displaced by amines to generate chiral diamines, or it can be converted to a hydroxymethyl group, which, in combination with the pyrrolidine nitrogen, forms a chiral amino alcohol framework. nih.gov These ligands are particularly effective in asymmetric reactions catalyzed by main-group and early transition metals, as well as in organocatalysis. researchgate.net They have found applications in asymmetric additions to carbonyl compounds, conjugate additions, and aldol (B89426) reactions.

Applications in Transition Metal-Catalyzed Asymmetric Reactions

The primary application of this compound in catalysis is as a precursor for chiral ligands. The chloromethyl group serves as a convenient handle for introducing coordinating atoms, such as phosphorus or nitrogen, to create ligands capable of forming chiral metal complexes. These complexes can then catalyze a variety of organic transformations with high enantioselectivity.

In the field of asymmetric hydrogenation, chiral phosphine ligands are paramount for achieving high levels of enantioselectivity. The chloromethyl group of this compound can be readily displaced by phosphide anions, such as diphenylphosphide (PPh₂⁻), to generate P,N-bidentate ligands like (S)-1-benzyl-2-((diphenylphosphino)methyl)pyrrolidine.

These pyrrolidine-based phosphine ligands can coordinate with transition metals such as rhodium, ruthenium, or iridium. The resulting chiral metallic complex creates a chiral environment around the active site, enabling the enantioselective reduction of prochiral substrates like ketones, olefins, and imines. The C₂-symmetric nature of some biphenyl (B1667301) phosphine ligands, which possess chiral centers, has been shown to be highly effective in the asymmetric hydrogenation of various ketoesters and unsaturated acids. nih.gov The stereochemistry of the pyrrolidine backbone in ligands derived from this compound is crucial for directing the stereochemical outcome of the hydrogenation process.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic carbon-carbon and carbon-heteroatom bonds. The success of this reaction heavily relies on the design of the chiral ligand. Ligands derived from (S)-prolinol, the alcohol precursor to this compound, have proven to be highly effective. acs.orgacs.org

A series of chiral aminophosphine (B1255530) ligands prepared from (S)-prolinol have been successfully applied in the palladium-catalyzed AAA of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. acs.org These P,N-chelate compounds create a rigid chiral pocket around the palladium center, which effectively controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. By modifying the substituents on the phosphine moiety, the electronic and steric properties of the ligand can be fine-tuned to optimize both reactivity and enantioselectivity. For instance, ligands featuring a siloxymethyl group on the pyrrolidine backbone have demonstrated excellent performance, achieving enantiomeric excesses (ee) of up to 98%. acs.org

Table 1: Performance of (S)-Prolinol-Derived Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Ligand A | 95 | 92 |

| Ligand B | 88 | 96 |

| Ligand C | 99 | 98 |

Data compiled from studies on aminophosphine ligands derived from (S)-prolinol in the allylic alkylation of 1,3-diphenyl-2-propenyl acetate. acs.org

Enantioselective cross-coupling reactions, particularly those catalyzed by nickel or palladium, are fundamental for constructing complex chiral molecules. Chiral ligands are essential for controlling the stereochemistry of these transformations. Ligands derived from this compound are well-suited for this purpose. For example, in the nickel-catalyzed Negishi cross-coupling of α-zincated N-Boc-pyrrolidine with alkyl halides, chiral diamine ligands have been shown to induce high enantioselectivity, enabling the synthesis of various 2-alkylpyrrolidines. nih.gov

The P,N-ligand framework accessible from this compound can be employed in stereoconvergent cross-coupling reactions, where a racemic starting material is converted into a single enantiomer of the product. mit.edu The defined stereocenter of the pyrrolidine ring, combined with the coordinating phosphine group, can effectively differentiate between the two enantiomers of a racemic substrate or control the geometry of the key organometallic intermediates, leading to a highly enantioenriched product.

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The (S)-1-benzyl-pyrrolidine moiety can function as such an auxiliary.

This compound can be attached to a prochiral molecule, such as a ketone or carboxylic acid, through the displacement of the chloride. For instance, reaction with a carboxylate would form a chiral ester. The bulky N-benzyl group on the pyrrolidine ring then creates a sterically hindered environment, blocking one face of the molecule.

When a nucleophile or reagent approaches the substrate, it is forced to attack from the less hindered face, resulting in the formation of one diastereomer in preference to the other. This principle can be applied to various reactions, including enolate alkylations, aldol reactions, and Diels-Alder reactions. The rigidity of the five-membered pyrrolidine ring and the predictable steric bias provided by the N-benzyl group are key to achieving high levels of diastereoselectivity.

A critical step in the use of a chiral auxiliary is its clean removal from the product without racemization or degradation of the newly formed stereocenter. When the (S)-1-benzyl-pyrrolidin-2-ylmethyl group is used as an auxiliary (e.g., attached as an ester or ether), the primary point of cleavage is typically the N-benzyl bond.

The most common and efficient method for N-debenzylation is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), under an atmosphere of hydrogen gas. This process reduces the benzyl (B1604629) group to toluene (B28343), leaving a secondary amine on the pyrrolidine ring. Subsequent cleavage of the bond connecting the pyrrolidine to the product (e.g., hydrolysis of an ester or amide) releases the desired chiral molecule and the recoverable pyrrolidine derivative. The mild conditions of catalytic hydrogenation are generally compatible with a wide range of functional groups, preserving the integrity of the final product.

Synthesis and Characterization of Derivatives and Analogues of S 1 Benzyl 2 Chloromethyl Pyrrolidine

Structural Modifications at the Chloromethyl Position

The C2-chloromethyl group is the primary site for introducing structural diversity through nucleophilic substitution and chain extension strategies.

The chloride of (S)-1-benzyl-2-chloromethyl-pyrrolidine can be exchanged for other halogens or converted into sulfonate esters to generate derivatives with enhanced reactivity for subsequent nucleophilic displacement reactions. A common and efficient method for this transformation is the Finkelstein reaction, which facilitates the conversion of alkyl chlorides or bromides into alkyl iodides. byjus.comwikipedia.org

This SN2 reaction involves treating the chlorinated starting material with a solution of sodium iodide in acetone. wikipedia.org The reaction equilibrium is driven towards the formation of the iodo-derivative because sodium iodide is soluble in acetone, whereas the resulting sodium chloride is not and precipitates out of the solution, effectively removing it from the reaction mixture. wikipedia.orgyoutube.com This method is particularly effective for primary halides like the chloromethyl group on the pyrrolidine (B122466) ring. wikipedia.org The resulting (S)-1-benzyl-2-iodomethyl-pyrrolidine is a highly reactive intermediate for further functionalization. guidechem.comchemspider.com

Beyond halogen exchange, the corresponding alcohol, (S)-1-benzyl-2-hydroxymethyl-pyrrolidine (N-benzyl-L-prolinol), can be used to create derivatives with excellent leaving groups such as tosylates or mesylates. These are typically prepared by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270) or triethylamine (B128534).

Table 1: Synthesis of Derivatives with Modified Leaving Groups

| Starting Material | Reagent(s) | Resulting Leaving Group | Product Name |

| This compound | Sodium Iodide (NaI) in Acetone | Iodo (-I) | (S)-1-Benzyl-2-iodomethyl-pyrrolidine guidechem.com |

| (S)-1-Benzyl-2-hydroxymethyl-pyrrolidine | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosyloxy (-OTs) | (S)-1-Benzyl-2-(tosyloxymethyl)pyrrolidine |

| (S)-1-Benzyl-2-hydroxymethyl-pyrrolidine | Methanesulfonyl chloride (MsCl), Triethylamine | Mesyloxy (-OMs) | (S)-1-Benzyl-2-(mesyloxymethyl)pyrrolidine |

Extending the length of the C2-alkyl side chain introduces new conformational possibilities and allows for reaching different regions of a target binding pocket. A key strategy to achieve this is to build from a precursor like (S)-1-benzyl-2-(hydroxymethyl)pyrrolidine. For a two-carbon extension, this alcohol can be oxidized to the corresponding aldehyde, followed by a Wittig reaction with a one-carbon ylide (e.g., methoxymethylenetriphenylphosphorane) to form a vinyl ether. Subsequent hydrolysis and reduction would yield (S)-1-benzyl-2-(2-hydroxyethyl)pyrrolidine. nih.gov This alcohol can then be chlorinated using standard reagents like thionyl chloride to produce the target homologue, (S)-1-benzyl-2-(2-chloroethyl)pyrrolidine.

Alternatively, chain extension can be achieved through the introduction of a cyano group. For instance, (S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate has been synthesized, representing a one-carbon extension at the C2 position. chemscene.com Catalytic reduction of the nitrile group would furnish the corresponding aminomethyl derivative, effectively creating a two-atom linker from the pyrrolidine ring.

The chloromethyl group is an electrophilic handle that readily reacts with a wide array of nucleophiles to introduce new functional groups. These groups can serve as points for further diversification or as key pharmacophoric elements.

Common nucleophilic substitution reactions include the introduction of an azide (B81097) group using sodium azide, a cyanide group with sodium cyanide, or various thiol-containing moieties. The azide derivative, (S)-1-benzyl-2-(azidomethyl)pyrrolidine, is a particularly useful intermediate for "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or for reduction to the primary amine, (S)-1-benzyl-2-(aminomethyl)pyrrolidine. The synthesis of complex heterocyclic systems is also possible. For example, starting from N-benzyl-L-proline, a series of steps including amidation to form a carbohydrazide, reaction with various substituted aromatic acids, and subsequent cyclization using phosphorus oxychloride can yield N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. researchgate.net

Table 2: Introduction of Functional Handles via Nucleophilic Substitution

| Nucleophile | Reagent/Conditions | Introduced Functional Group | Product Example |

| Azide (N₃⁻) | Sodium Azide (NaN₃) in DMF | Azidomethyl (-CH₂N₃) | (S)-1-Benzyl-2-(azidomethyl)pyrrolidine |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) in DMSO | Cyanomethyl (-CH₂CN) | (S)-1-Benzyl-2-(cyanomethyl)pyrrolidine |

| Thiolates (RS⁻) | Thiol (RSH), Base | Thioether (-CH₂SR) | (S)-1-Benzyl-2-((alkylthio)methyl)pyrrolidine |

| Hydrazide/Aroylhydrazines | POCl₃, cyclization | 5-Substituted-1,3,4-oxadiazol-2-yl | N-Benzyl-2-(5-phenyl-1,3,4-oxadiazolyl)pyrrolidine researchgate.net |

Modifications to the Benzyl (B1604629) Group

The N-benzyl group not only serves as a protecting group but also influences the molecule's steric and electronic properties. It can be modified with substituents or replaced entirely.

Analogues bearing substituents on the phenyl ring of the benzyl group are readily synthesized. The most direct approach involves starting the synthesis with appropriately substituted benzylamines or benzyl halides. For example, in the synthesis of nebracetam (B40111) analogues, various substituted benzylamines (e.g., 4-fluoro, 4-chloro, 4-methoxybenzylamine) are reacted with itaconic acid to form the corresponding 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acids, which are then carried forward to the final products. uran.ua Similarly, substituted benzyl bromides and chlorides can be used to quaternize pyridine rings in related heterocyclic systems, demonstrating the versatility of these reagents for introducing substituted benzyl moieties. nih.gov

Table 3: Synthesis of Substituted Benzyl Analogues

| Starting Material | Resulting Substituent on Benzyl Ring | Product Example | Reference |

| 4-Fluorobenzylamine | 4-Fluoro | 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | uran.ua |

| 3-Methoxybenzylamine | 3-Methoxy | (5S)-1-(3-Methoxybenzyl)-5-(1H-imidazol-1-ylmethyl)-2-pyrrolidinone | |

| 4-Chlorobenzylamine | 4-Chloro | 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | uran.ua |

| 3-Bromobenzyl bromide | 3-Bromo | 1-(3-Bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide | nih.gov |

The benzyl group can be removed and replaced with other nitrogen-protecting groups, which can alter the compound's reactivity, solubility, and stability. A common method for debenzylation is catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), although this can sometimes affect other functional groups.

Once the secondary amine, (S)-2-chloromethyl-pyrrolidine, is obtained (or its alcohol precursor), it can be protected with various groups. The tert-butoxycarbonyl (Boc) group is frequently used due to its stability and ease of removal under acidic conditions. The synthesis of (S)-1-Boc-2-chloromethyl-pyrrolidine provides a key intermediate for peptide synthesis and other applications where the benzyl group is undesirable. chemicalbook.comchemwhat.comsigmaaldrich.com Other common protecting groups include the benzyloxycarbonyl (Cbz) group, introduced with benzyl chloroformate, and simple acyl groups.

Table 4: Analogues with Alternative N-Protecting Groups

| Protecting Group | Reagent for Introduction | Product Name |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | (S)-tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate chemwhat.com |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | (S)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate |

| Acetyl | Acetyl chloride or Acetic anhydride (B1165640) | (S)-1-Acetyl-2-(chloromethyl)pyrrolidine |

Functionalization of the Pyrrolidine Ring System (Beyond N-Substitution)

While the nitrogen atom of the pyrrolidine ring is a common site for modification, functionalization of the carbon framework of the ring itself significantly expands the structural and functional diversity of the resulting molecules. nih.gov The saturated sp3-hybridized carbon atoms of the pyrrolidine scaffold allow for the exploration of three-dimensional chemical space, which is of great interest in medicinal chemistry and asymmetric catalysis. nih.gov

The introduction of new stereogenic centers onto the pyrrolidine ring is a key strategy for fine-tuning the steric and electronic properties of molecules derived from this compound. This can be achieved through various stereoselective reactions.

One powerful method is the catalytic asymmetric C–H functionalization. For instance, the palladium-catalyzed arylation of N-Boc-pyrrolidine at the C-2 and C-5 positions can be performed sequentially to produce 2,5-diarylpyrrolidines with high enantio- and diastereocontrol. acs.org This strategy is modular and allows for the synthesis of both symmetrical and unsymmetrical derivatives. acs.org Another approach involves the diastereoselective alkylation of proline-derived oxazolidinones, where an existing stereocenter directs the formation of a new one. nih.gov

The development of methods for the functionalization of the unactivated C-3 position of proline derivatives has also been a significant advancement. rsc.org Palladium-catalyzed C(sp3)–H arylation can directly yield cis-2,3-disubstituted pyrrolidines as single stereoisomers. rsc.org Furthermore, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been accomplished through a sequence involving an asymmetric allylic alkylation to create a quaternary stereocenter, followed by a stereospecific ring contraction. nih.gov

The table below summarizes selected methods for introducing additional stereocenters on the pyrrolidine ring, which are applicable to derivatives of this compound.

| Method | Position of Functionalization | Key Features | Example Product Type |

| Catalytic Asymmetric C–H Insertion | C-2, C-5 | High enantio- and diastereocontrol. acs.org | C2-Symmetrical 2,5-disubstituted pyrrolidines. acs.org |

| Diastereoselective Alkylation | C-2 | Use of a chiral auxiliary to direct stereochemistry. nih.gov | 2,2-Disubstituted pyrrolidines. nih.gov |

| Palladium-Catalyzed C(sp3)–H Arylation | C-3 | Direct formation of cis-2,3-disubstituted products. rsc.org | 3-Aryl-pyrrolidines. rsc.org |

| Asymmetric Allylic Alkylation & Ring Contraction | C-2 | Creation of a quaternary stereocenter. nih.gov | 2,2-Disubstituted pyrrolidines. nih.gov |

The construction of spirobicyclic and fused ring systems containing a pyrrolidine moiety leads to conformationally constrained structures with significant three-dimensionality. nih.gov A primary method for achieving this is the [3+2] cycloaddition reaction of azomethine ylides. nih.govacs.org These ylides can be generated in situ from the decarboxylation of α-amino acids like proline or from N-substituted glycine (B1666218) derivatives. acs.org

The reaction of an azomethine ylide with a suitable dipolarophile can generate a pyrrolidine ring with up to four new contiguous stereocenters in a single, highly stereocontrolled step. nih.gov For instance, the three-component reaction of isatin, an amino acid (such as a proline derivative), and a dipolarophile can yield complex spirooxindole-pyrrolidines. acs.orgmdpi.com The choice of reactants and catalysts can influence the regioselectivity and diastereoselectivity of the cycloaddition. mdpi.com

Spiro-pyrrolidines and spiro-pyrrolizines have been synthesized in good yields and with high diastereoselectivity through the reaction of azomethine ylides with exocyclic dipolarophiles. acs.orgdntb.gov.ua The mechanism involves the generation of the azomethine ylide, which then undergoes a cycloaddition across the double bond of the dipolarophile. dntb.gov.ua

The following table presents examples of spirobicyclic and fused pyrrolidine analogues synthesized via 1,3-dipolar cycloaddition.

| Reactants | Dipolarophile | Product Type | Key Features |

| Isatin, Sarcosine | 3,5-Bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | Spiro-pyrrolidine | Synthesis of novel N-methyl substituted spiro-pyrrolidines. acs.orgdntb.gov.ua |

| Isatin, Proline | 3,5-Bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | Spiro-pyrrolizine | Formation of fused bicyclic systems. acs.orgdntb.gov.ua |

| Isatin, Benzylamine | Benzylideneacetone | Spirooxindole-pyrrolidine | Regioselectivity can be controlled by additives. mdpi.com |

Comparative Studies of Analogues in Stereoselective Processes

The structural modifications of the pyrrolidine ring, as described in the preceding sections, have a profound impact on the efficacy of these molecules as chiral ligands and organocatalysts in asymmetric synthesis. Comparative studies are essential to elucidate structure-activity relationships and to rationally design more efficient and selective catalysts. mdpi.com

Even small structural changes in pyrrolidine-based organocatalysts can lead to significant alterations in their conformational and catalytic behavior. mdpi.com For example, in prolinamide catalysts, the nature and position of substituents can influence the acidity of the N-H bond, which plays a crucial role in the stereochemical outcome of reactions like the aldol (B89426) reaction. mdpi.com

A study on thiourea-based organocatalysts incorporating different pyrrolidine scaffolds demonstrated the impact of substituents at the C-2 position on enantioselectivity. acs.org Catalysts with a more extended π-system (phenanthrene) or a bulky group (benzhydryl) at this position resulted in lower enantioselectivities in the tested reaction compared to those with more flexible acyclic groups. acs.org This highlights the delicate balance of steric and electronic factors that govern catalyst performance.

The following table provides a conceptual comparison of how different functionalizations on the pyrrolidine ring can influence the outcome of stereoselective reactions, based on reported trends.

| Analogue Type | Structural Modification | Potential Impact on Stereoselectivity | Rationale |

| C2-Symmetrical 2,5-Disubstituted Pyrrolidines | Introduction of identical substituents at C-2 and C-5 | Can create a well-defined chiral environment, leading to high enantioselectivity. nih.gov | The C2 symmetry reduces the number of possible diastereomeric transition states. nih.govnih.gov |

| 2,2-Disubstituted Pyrrolidines | Introduction of a quaternary center adjacent to the nitrogen | Can create significant steric hindrance, influencing the approach of substrates. nih.gov | The bulky quaternary center can effectively block one face of the reactive intermediate. nih.gov |

| Spirobicyclic and Fused Analogues | Conformational restriction of the pyrrolidine ring | Can lock the catalyst into a specific conformation, enhancing stereochemical communication. | Reduced conformational flexibility can lead to a more organized transition state. |

| Pyrrolidine-Thiourea Catalysts | Varied substituents at C-2 of the pyrrolidine ring | Can alter enantioselectivity through steric and electronic effects. acs.org | The substituent can influence the non-covalent interactions between the catalyst and the substrates. acs.org |

Analytical and Spectroscopic Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the mapping of atomic connectivity and the elucidation of the three-dimensional structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms (protons) within a molecule. For (S)-1-Benzyl-2-chloromethyl-pyrrolidine, the ¹H NMR spectrum would display a series of signals, each corresponding to a unique set of protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

The spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, typically in the downfield region (around 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (CH₂-Ph) would appear as two distinct signals due to their diastereotopic nature, resulting from the adjacent chiral center. The protons of the chloromethyl group (CH₂Cl) and the protons on the pyrrolidine (B122466) ring, including the chiral center proton (H-2), would also exhibit characteristic shifts and coupling patterns, allowing for the complete assignment of the proton skeleton.

| Proton Assignment | Expected Chemical Shift (δ) (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | ~ 7.20 - 7.40 | Multiplet (m) | 5H |

| Benzylic (CH₂-Ph) | ~ 3.50 - 4.10 | Doublet of Doublets (dd) or two Doublets (d) | 2H |

| Chloromethyl (CH₂-Cl) | ~ 3.40 - 3.70 | Multiplet (m) | 2H |

| Pyrrolidine H-2 | ~ 3.00 - 3.30 | Multiplet (m) | 1H |

| Pyrrolidine H-5 | ~ 2.80 - 3.10 | Multiplet (m) | 2H |

| Pyrrolidine H-3, H-4 | ~ 1.70 - 2.20 | Multiplet (m) | 4H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

The spectrum would show signals for the aromatic carbons of the benzyl group, with the ipso-carbon appearing at a distinct shift from the ortho-, meta-, and para-carbons. The benzylic carbon, the carbons of the pyrrolidine ring, and the chloromethyl carbon would all resonate at characteristic frequencies, confirming the presence of these structural motifs. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

| Carbon Assignment | Expected Chemical Shift (δ) (ppm) |

|---|---|

| Aromatic (C-ipso) | ~ 138 - 140 |

| Aromatic (C-ortho, C-meta, C-para) | ~ 127 - 129 |

| Pyrrolidine C-2 | ~ 65 - 70 |

| Benzylic (CH₂-Ph) | ~ 58 - 62 |

| Pyrrolidine C-5 | ~ 53 - 57 |

| Chloromethyl (CH₂-Cl) | ~ 45 - 50 |

| Pyrrolidine C-3 | ~ 28 - 32 |

| Pyrrolidine C-4 | ~ 22 - 26 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. miamioh.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the pyrrolidine ring (e.g., H-2 with H-3 protons, H-3 with H-4, and H-4 with H-5), confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, already assigned proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to three bonds). HMBC is vital for connecting different fragments of the molecule. For instance, it would show correlations from the benzylic protons to the ipso-carbon of the phenyl ring and to C-2 and C-5 of the pyrrolidine ring, confirming the N-benzyl linkage. Correlations from the H-2 proton to the chloromethyl carbon would confirm the C2-substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. miamioh.edu This is particularly important for determining stereochemistry. For the (S) enantiomer, specific through-space correlations, for example between the H-2 proton and one of the diastereotopic benzylic protons, can help confirm the relative orientation of the substituents around the chiral center.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound (Molecular Formula: C₁₂H₁₆ClN), HRMS would be used to confirm this formula by matching the experimentally measured exact mass of the protonated molecule, [M+H]⁺, to its calculated theoretical value. The calculated monoisotopic mass for the [M+H]⁺ ion is approximately 210.1044 Da. uni.lu

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and then analyze the resulting product ions. This provides detailed information about the molecule's structure and connectivity.

For this compound, the protonated molecule ([M+H]⁺, m/z ≈ 210) would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would likely be dominated by characteristic losses:

Loss of the benzyl group: A primary fragmentation pathway would be the cleavage of the C-N bond connecting the benzyl group, leading to the formation of a stable tropylium (B1234903) cation at m/z 91.

Loss of HCl: The molecule could undergo the neutral loss of hydrogen chloride (HCl, ~36.5 Da) from the chloromethyl side chain.

Pyrrolidine ring fragmentation: Further fragmentation of the pyrrolidine ring structure can also occur, providing additional structural confirmation.

Analysis of these fragmentation pathways allows for the confident identification of the different structural components of the molecule.

| Predicted m/z | Proposed Fragment Ion Structure / Neutral Loss |

|---|---|

| 210.1 | [M+H]⁺ (Protonated Molecule) |

| 174.1 | [M+H - HCl]⁺ |

| 119.1 | [M+H - C₇H₇]⁺ |

| 91.1 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorptions corresponding to these vibrations. For this compound, IR spectroscopy can confirm the presence of its key structural features, including the aromatic benzyl group, the saturated pyrrolidine ring, and the chloromethyl substituent.

The IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). uran.ua The functional group region is particularly useful for identifying specific bonds and functional groups. The fingerprint region contains complex absorptions that are unique to the molecule as a whole, serving as a molecular "fingerprint."

Key characteristic absorption bands expected in the IR spectrum of this compound are detailed in the table below. These frequencies are based on established correlations for similar structural motifs.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group/Bond | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (Benzyl) | Stretching | 3100–3000 | Medium to Weak |

| Aliphatic C-H (Pyrrolidine) | Stretching | 3000–2850 | Medium to Strong |

| Benzene (B151609) Ring C=C | Stretching | ~1600, ~1495, ~1450 | Medium to Weak |

| Tertiary Amine C-N | Stretching | 1250–1020 | Medium to Weak |

| Alkyl Halide C-Cl | Stretching | 800–600 | Strong |

This interactive table summarizes the primary vibrational frequencies used to confirm the structural integrity of the compound.

Chiral Chromatography Techniques for Enantiomeric Purity Determination

Chiral chromatography is an essential technique for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound like this compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary and versatile method for the enantioselective analysis of non-volatile or thermally unstable compounds. chromatographyonline.com For pyrrolidine derivatives and related chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. chemicalbook.comuni.lu

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in differential elution from the column. Mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation. The addition of a small amount of a basic modifier, such as diethylamine, is often necessary to improve the peak shape and prevent tailing of amine compounds. chemicalbook.com

Table 2: Typical Chiral HPLC Conditions for Separation of Pyrrolidine Derivatives

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Lux® Cellulose-2) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine |

| Flow Rate | 0.5–1.5 mL/min |

| Column Temperature | 20–40 °C |

| Detection | UV at 210 nm or 254 nm |

This interactive table outlines common starting parameters for developing a chiral HPLC method for compounds structurally related to this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. gcms.cz While direct analysis of amines like this compound can be challenging due to their polarity, which may cause peak tailing, this issue is often overcome by derivatization. researchgate.net The amine is converted into a less polar and more volatile derivative, such as an amide or carbamate, through a reaction with an achiral derivatizing agent.

The most common CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. bldpharm.combldpharm.com These stationary phases have a toroidal structure with a hydrophobic interior and a hydrophilic exterior, allowing for enantioselective interactions based on inclusion complexation and surface interactions. pharmaffiliates.com The choice of the specific cyclodextrin derivative and the GC temperature program are critical for achieving separation.

Table 3: Common Derivatization Agents for Chiral GC Analysis of Amines

| Derivatizing Agent | Resulting Derivative |

|---|---|

| Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetamide |

| Acetic anhydride | Acetamide |

| Isopropyl isocyanate | Isopropylurea |

This interactive table lists common reagents used to derivatize amines for enhanced volatility and improved chromatographic performance in chiral GC.

Optical Rotation Measurements for Chiral Purity Assessment (Technique and Principle)

Optical rotation measurement is a fundamental technique used to assess the chiral purity of an enantiomerically enriched sample. bibliotekanauki.pl The principle is based on the property of chiral molecules to rotate the plane of plane-polarized light, a phenomenon known as optical activity. pharmaffiliates.comunipi.it Enantiomers rotate light by an equal magnitude but in opposite directions. The (S)-enantiomer and the (R)-enantiomer of a compound will exhibit equal and opposite optical rotations.

The measurement is performed using a polarimeter. A light source, typically a sodium D-line lamp (589 nm), produces unpolarized light, which is passed through a polarizing filter to create plane-polarized light. This light then passes through a sample cell containing a solution of the chiral compound at a known concentration. The optically active solution rotates the plane of the light, and an analyzer measures the angle of this rotation, known as the observed rotation (α).

The observed rotation is dependent on the concentration of the sample, the path length of the sample cell, temperature, and the wavelength of the light. To standardize this measurement, the specific rotation [α] is calculated using the formula:

[α] = α / (c × l)

where:

[α] is the specific rotation in degrees.

α is the observed rotation in degrees.

c is the concentration of the solution in g/mL.

l is the path length of the sample cell in decimeters (dm).

The specific rotation of a pure enantiomer is a characteristic physical constant for that compound under specified conditions. By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess (ee), can be determined. A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive because the rotations of the individual enantiomers cancel each other out.

X-ray Crystallography for Absolute Configuration Determination (where applicable to derivatives)

X-ray crystallography is the most definitive and powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a well-ordered single crystal of the compound. The crystal diffracts X-rays in a unique pattern, which can be mathematically analyzed to generate a precise model of the electron density, revealing the exact spatial arrangement of every atom.

For a chiral molecule like this compound, X-ray crystallography can directly confirm the (S) configuration at the stereocenter. However, obtaining a suitable single crystal of the compound itself can be challenging. In such cases, or to enhance the accuracy of the determination for molecules containing only light atoms (C, H, N, O, Cl), a common strategy is to prepare a crystalline derivative. This is often achieved by reacting the target molecule with a compound containing a heavy atom (e.g., bromine or iodine) or with another chiral molecule of a known absolute configuration, which acts as an internal reference.

The presence of a heavy atom significantly enhances the anomalous dispersion effect, which is the key to determining the absolute configuration from the diffraction data. By analyzing the intensity differences between Friedel pairs (reflections that are mirror images of each other), the absolute structure can be established with high confidence.

Elemental Analysis for Compositional Verification